molecular formula C18H16N4O3 B2462763 4-acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034300-35-9

4-acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2462763
CAS No.: 2034300-35-9
M. Wt: 336.351
InChI Key: QDXLTLZDQZZBEA-UHFFFAOYSA-N
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Description

4-acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a furan ring, a pyrazine ring, and a benzamide moiety, which contribute to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like 2-furoic acid and furfuryl alcohol share the furan ring structure and exhibit similar reactivity.

    Pyrazine Derivatives: Compounds such as pyrazinamide and phenazine have the pyrazine ring and are known for their biological activities.

    Benzamide Derivatives: Compounds like benzamide and N-phenylbenzamide share the benzamide moiety and are used in various therapeutic applications.

Uniqueness

4-acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide is unique due to the combination of the furan, pyrazine, and benzamide structures in a single molecule. This unique structure contributes to its distinct chemical properties and potential for diverse biological activities.

Properties

IUPAC Name

4-acetamido-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-12(23)22-14-6-4-13(5-7-14)18(24)21-11-15-17(20-9-8-19-15)16-3-2-10-25-16/h2-10H,11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXLTLZDQZZBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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